molecular formula C26H21BrN4O3 B5170778 [2-(4-BROMOPHENYL)-4-QUINOLYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE

[2-(4-BROMOPHENYL)-4-QUINOLYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5170778
M. Wt: 517.4 g/mol
InChI Key: VPLBWKUAPUXHBN-UHFFFAOYSA-N
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Description

[2-(4-BROMOPHENYL)-4-QUINOLYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a quinoline core substituted with bromophenyl and nitrophenyl piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-BROMOPHENYL)-4-QUINOLYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the bromophenyl and nitrophenyl piperazine groups through a series of substitution reactions. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

[2-(4-BROMOPHENYL)-4-QUINOLYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, [2-(4-BROMOPHENYL)-4-QUINOLYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. It may exhibit activity against various biological targets, including enzymes and receptors, making it a candidate for drug development .

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of [2-(4-BROMOPHENYL)-4-QUINOLYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The bromophenyl and nitrophenyl groups may bind to active sites on enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(4-BROMOPHENYL)-4-QUINOLYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE is unique due to its combination of bromophenyl and nitrophenyl piperazine groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

[2-(4-bromophenyl)quinolin-4-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrN4O3/c27-19-7-5-18(6-8-19)25-17-23(22-3-1-2-4-24(22)28-25)26(32)30-15-13-29(14-16-30)20-9-11-21(12-10-20)31(33)34/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLBWKUAPUXHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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